2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
The compound 2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide-containing benzamide derivative. Its structure comprises a benzamide core substituted with 2,5-dichloro groups, linked via an amide bond to a phenyl ring bearing a sulfamoyl group. The sulfamoyl group is further substituted with a 4,6-dimethylpyrimidin-2-yl moiety. This molecular architecture places it within a class of compounds known for diverse biological activities, including antimicrobial and enzyme inhibitory properties, as seen in structurally related analogues .
Crystallographic software such as SHELXL and ORTEP-3 are frequently employed to resolve the three-dimensional configurations of such compounds, ensuring precise structural validation .
Properties
IUPAC Name |
2,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-11-9-12(2)23-19(22-11)25-29(27,28)15-6-4-14(5-7-15)24-18(26)16-10-13(20)3-8-17(16)21/h3-10H,1-2H3,(H,24,26)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTWDIQYFMOTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 2,5-dichlorobenzoyl chloride reacts with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide. Research indicates that derivatives of sulfonamide structures can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis. For instance, N-(4-sulfamoylphenyl)benzamide derivatives have shown promise in inhibiting glucose-stimulated insulin release and other metabolic pathways relevant to cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity, and derivatives like this compound may exhibit similar effects. Studies suggest that modifications to the sulfonamide moiety can enhance efficacy against resistant bacterial strains .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. The presence of the pyrimidine ring and the sulfonamide group positions it well for interactions with various enzymes such as acetylcholinesterase and α-glucosidase. These interactions are crucial for developing treatments for conditions like Alzheimer's disease and type 2 diabetes mellitus .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzamide group can interact with proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the Sulfonamide-Benzamide Family
Key Compounds for Comparison:
(S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i)
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Comparative Analysis:
Key Observations:
- Substituent Effects: The target compound’s 2,5-dichloro substitution on the benzamide may enhance hydrophobicity and steric bulk compared to mono-substituted analogues like 5f (4-fluoro) or 5i (4-chloro). This could influence receptor binding or solubility .
- Similarly, LMM5 and LMM11 feature alkyl/aryl sulfamoyl groups paired with oxadiazole heterocycles, which may alter electronic properties and hydrogen-bonding capacity .
- Thermal Stability : Higher melting points in 5f and 5i (236–258°C) suggest strong intermolecular forces, possibly due to hydrogen bonding from the tetrahydrofuran-derived sulfamoyl group. The target compound’s pyrimidine group may similarly enhance stability, though experimental data are lacking.
Biological Activity
2,5-Dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological properties, including its mechanism of action, enzyme inhibition capabilities, and therapeutic applications.
- Molecular Formula : C18H16Cl2N4O4S2
- Molecular Weight : 487.38 g/mol
- IUPAC Name : 2,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide
- CAS Number : 88522-23-0
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors in biological systems. The compound has been studied for its inhibitory effects on various enzymes, including:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant enzyme inhibition properties:
| Enzyme | IC50 (µM) | Ki (nM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 33.1 - 85.8 | 10.68 ± 0.98 |
| Carbonic Anhydrase II (hCA II) | 0.09 - 0.58 | 8.91 ± 1.65 |
These values indicate that the compound is a potent inhibitor of both AChE and hCA II, suggesting its potential therapeutic applications in conditions where these enzymes play a critical role .
Biological Activity and Therapeutic Potential
The compound has been evaluated for various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its usefulness in inflammatory diseases .
- Antimicrobial Properties : Some derivatives have been tested against bacterial strains with promising results, suggesting a role in antimicrobial therapies.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- A study focusing on derivatives of sulfonamides demonstrated that compounds similar to this compound showed significant inhibition of AChE and potential application in treating Alzheimer's disease .
- Another investigation into the anti-inflammatory effects revealed that the compound could inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells .
Q & A
Q. What are the optimal synthetic routes for 2,5-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-aminophenyl derivatives followed by coupling with benzamide intermediates. Key steps include:
- Sulfamoylation : Reacting 4-aminophenyl compounds with sulfonyl chlorides under inert atmospheres (e.g., nitrogen) to form the sulfonamide bridge .
- Benzamide Coupling : Using activating agents like EDCI/HOBT or DIPEA in polar aprotic solvents (e.g., DMF) to facilitate amide bond formation .
Purification Challenges : - Intermediate reactivity requires low-temperature quenching to avoid side reactions.
- Final purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the pyrimidine ring appear as distinct doublets (δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks matching theoretical m/z within 2 ppm error) .
- X-ray Crystallography : Resolves steric and electronic effects of substituents, such as dihedral angles between benzamide and pyrimidine rings .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods in buffers (pH 1–12) and solvents (DMSO, acetonitrile) to determine partition coefficients (logP).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic or oxidative degradation products .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FRET) with recombinant enzymes (e.g., kinases) to measure IC values. Include positive controls (e.g., staurosporine) and triplicate replicates .
- Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to quantify potency and efficacy. Address variability using randomized block designs with split plots for multiple concentrations .
Q. How can environmental fate studies be designed to evaluate the persistence and ecotoxicity of this compound?
- Methodological Answer :
- Persistence Testing : Use OECD 307 guidelines to measure biodegradation in soil/water systems under aerobic/anaerobic conditions. Monitor half-life via LC-MS/MS .
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour LC) and algal growth inhibition tests (72-hour EC). Compare results with QSAR predictions to identify discrepancies .
Q. How should researchers resolve contradictions in experimental data, such as conflicting bioactivity results across assays?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Consider confounding factors like solvent effects (DMSO >0.1% can inhibit enzymes) .
Q. What computational strategies can predict the compound’s interaction with biological targets when crystallographic data is unavailable?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., sulfonamide-binding enzymes). Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with dichlorophenyl groups) using Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
